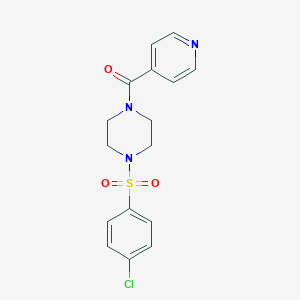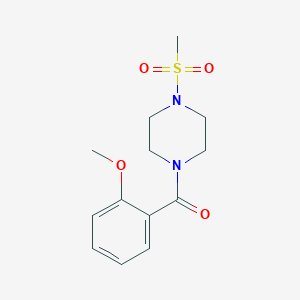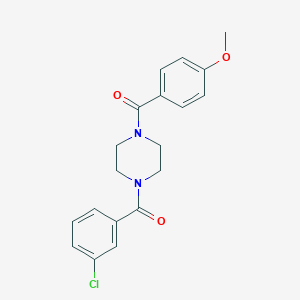![molecular formula C19H28N2O4S B248412 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B248412.png)
3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopentyl group, a methoxyphenyl sulfonyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps:
-
Formation of the Cyclopentylpropanoyl Intermediate:
Starting Materials: Cyclopentanone and propanoic acid.
Reaction Conditions: Acid-catalyzed condensation followed by reduction.
Product: 3-Cyclopentylpropanoyl intermediate.
-
Synthesis of the Methoxyphenyl Sulfonyl Intermediate:
Starting Materials: 4-Methoxyphenol and sulfonyl chloride.
Reaction Conditions: Base-catalyzed sulfonylation.
Product: 4-Methoxyphenyl sulfonyl chloride.
-
Coupling Reaction:
Starting Materials: 3-Cyclopentylpropanoyl intermediate, 4-Methoxyphenyl sulfonyl chloride, and piperazine.
Reaction Conditions: Nucleophilic substitution under basic conditions.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cyclopentylpropanoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a methoxy group.
1-(3-Cyclopentylpropanoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.
Propriétés
Formule moléculaire |
C19H28N2O4S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
3-cyclopentyl-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H28N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-14-12-20(13-15-21)19(22)11-6-16-4-2-3-5-16/h7-10,16H,2-6,11-15H2,1H3 |
Clé InChI |
VEXYZYJJQFEGOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248329.png)



![(3,5-DIMETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248334.png)

![(2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248336.png)


![1-{4-[(4-Methoxyphenyl)carbonyl]piperazin-1-yl}-2-(naphthalen-2-yloxy)ethanone](/img/structure/B248339.png)

![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE](/img/structure/B248349.png)

![1-(2,3-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248354.png)
